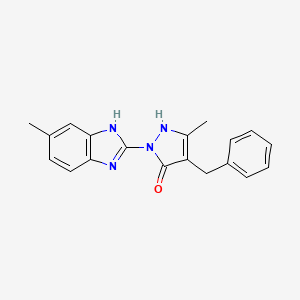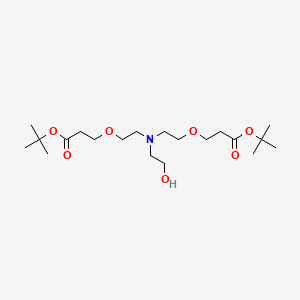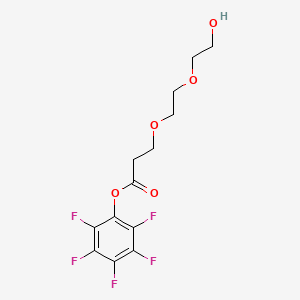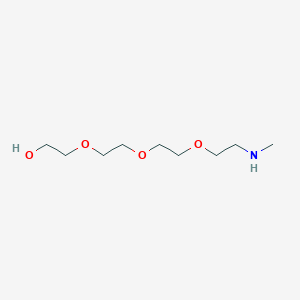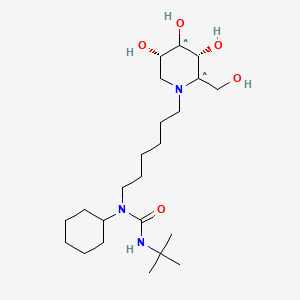
IHVR-19029
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
IHVR-19029 is a potent inhibitor of endoplasmic reticulum (ER) α-glucosidases I and II. These enzymes play a crucial role in the maturation of viral glycosylated envelope proteins that utilize the calnexin-mediated folding pathway . The compound has garnered attention due to its activity against multiple hemorrhagic fever viruses.
Aplicaciones Científicas De Investigación
Enhanced Oral Bioavailability and Antiviral Activity : IHVR-19029 is identified as a lead endoplasmic reticulum α-glucosidases I and II inhibitor, showing protective effects in mice against Ebola and Marburg virus infections when administered via injection. However, its oral administration is limited due to low bioavailability and off-target interactions with gut glucosidases. Research by Ma et al. (2017) developed ester prodrugs of IHVR-19029 to improve bioavailability and reduce side effects, demonstrating antiviral activities against dengue virus infection and species-dependent bioconversion in mice and humans (Ma et al., 2017).
Combination Therapy for Enhanced Antiviral Potency : Another study by Ma et al. (2018) explored the combination of IHVR-19029 with another broad-spectrum antiviral agent, favipiravir (T-705), for treating viral hemorrhagic fevers. The combination synergistically inhibited the replication of Yellow fever and Ebola viruses in cultured cells and significantly increased the survival rate of infected animals in a mouse model. This study supports the concept of a combinational therapeutic strategy for viral hemorrhagic fevers (Ma et al., 2018).
Propiedades
InChI |
InChI=1S/C23H43N3O5/c1-23(2,3)24-22(31)26(17-11-7-6-8-12-17)14-10-5-4-9-13-25-15-19(28)21(30)20(29)18(25)16-27/h17,19-20,27-30H,4-16H2,1-3H3,(H,24,31)/t19-,20+/m0/s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVPIGXAYUUWJC-VQTJNVASSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N(CCCCCCN1CC([C](C([C]1CO)O)O)O)C2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)N(CCCCCCN1C[C@@H]([C]([C@@H]([C]1CO)O)O)O)C2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H43N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-butyl)-1-cyclohexyl-1-(6-((2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl)hexyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



